molecular formula C5H4Cl2S B6265759 4-chloro-2-(chloromethyl)thiophene CAS No. 1305351-51-2

4-chloro-2-(chloromethyl)thiophene

Cat. No. B6265759
CAS RN: 1305351-51-2
M. Wt: 167.1
InChI Key:
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Description

4-Chloro-2-(chloromethyl)thiophene, also known as 4-chlorothioanisole, is an organosulfur compound that belongs to the family of thiophene derivatives. It is a colorless crystalline solid with a sweet, pungent odor. The compound is used in the synthesis of a variety of organic compounds and has a wide range of applications in the pharmaceutical, agrochemical, and the polymer industries. It is also used as a building block for the synthesis of heterocyclic compounds and other organic compounds.

Scientific Research Applications

4-Chloro-2-(chloromethyl)thiophene has been used in a wide range of scientific research applications. It has been used in the synthesis of a variety of organic compounds such as heterocyclic compounds, polymers, and pharmaceuticals. It has been used as a building block for the synthesis of heterocyclic compounds and other organic compounds. It has also been used as a starting material for the synthesis of various polymers and pharmaceuticals.

Mechanism of Action

4-Chloro-2-(chloromethyl)thiophene is an organosulfur compound that undergoes a variety of chemical reactions. The most common reaction is the reaction with chloroform to form 4-chloro-2-(chloromethyl)thiophene. This reaction is catalyzed by a base such as sodium hydroxide. The reaction is further optimized by using different solvents, catalysts, and temperatures.
Biochemical and Physiological Effects
4-Chloro-2-(chloromethyl)thiophene has been studied for its potential biochemical and physiological effects. Studies have shown that the compound has a weak cytotoxic effect on mammalian cells. In addition, the compound has been found to have antioxidant properties, which may be beneficial in the treatment of various diseases. However, further studies are needed to determine the full extent of its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

4-Chloro-2-(chloromethyl)thiophene has several advantages for laboratory experiments. It is a relatively inexpensive compound that is easy to obtain and is widely available. The compound is also relatively stable and can be stored for long periods of time. Additionally, the compound has a wide range of applications in the pharmaceutical, agrochemical, and polymer industries.
However, there are also some limitations to using 4-chloro-2-(chloromethyl)thiophene in laboratory experiments. The compound is highly toxic and should be handled with caution. Additionally, the compound is a flammable substance and should be stored in a cool, dry place. Furthermore, it is important to note that the compound is a carcinogen and should not be ingested or inhaled.

Future Directions

There are a number of potential future directions for the use of 4-chloro-2-(chloromethyl)thiophene. These include: further research into the biochemical and physiological effects of the compound; further exploration into the potential applications of the compound in the pharmaceutical and polymer industries; and further research into the potential toxicity of the compound. Additionally, there is potential for the compound to be used as a building block for the synthesis of novel organic compounds. Finally, further research into the potential uses of the compound in the agrochemical industry is warranted.

Synthesis Methods

The synthesis of 4-chloro-2-(chloromethyl)thiophene is typically performed by the reaction of 4-chloro-2-(chloromethyl)thiophenephenol with chloroform in the presence of a base such as sodium hydroxide. This reaction yields 4-chloro-2-(chloromethyl)thiophene as a by-product. The reaction can be further optimized by using different solvents, catalysts, and temperatures.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-chloro-2-(chloromethyl)thiophene involves the chlorination of 2-(chloromethyl)thiophene.", "Starting Materials": [ "2-(chloromethyl)thiophene", "Chlorine gas", "Anhydrous aluminum chloride", "Anhydrous hydrogen chloride", "Anhydrous diethyl ether", "Anhydrous sodium sulfate" ], "Reaction": [ "1. Dissolve 2-(chloromethyl)thiophene in anhydrous diethyl ether.", "2. Bubble chlorine gas through the solution at room temperature until the reaction is complete.", "3. Add anhydrous aluminum chloride to the reaction mixture and stir for 30 minutes.", "4. Quench the reaction by adding anhydrous hydrogen chloride dropwise to the mixture.", "5. Extract the product with anhydrous diethyl ether.", "6. Dry the organic layer with anhydrous sodium sulfate.", "7. Concentrate the organic layer under reduced pressure to obtain 4-chloro-2-(chloromethyl)thiophene as a yellow liquid." ] }

CAS RN

1305351-51-2

Product Name

4-chloro-2-(chloromethyl)thiophene

Molecular Formula

C5H4Cl2S

Molecular Weight

167.1

Purity

95

Origin of Product

United States

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